

# 3-Bromoquinolin-2-amine chemical properties and structure

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## Compound of Interest

Compound Name: **3-Bromoquinolin-2-amine**

Cat. No.: **B1603987**

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An In-Depth Technical Guide to **3-Bromoquinolin-2-amine**: Structure, Properties, and Synthetic Utility

## Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] **3-Bromoquinolin-2-amine** emerges as a particularly valuable derivative, offering a bifunctional platform for molecular elaboration. It incorporates a nucleophilic amino group and a synthetically versatile bromine atom on the same heterocyclic core. This guide provides a comprehensive technical overview of **3-Bromoquinolin-2-amine**, detailing its chemical structure, physicochemical properties, and spectroscopic signature. Furthermore, it explores its synthetic pathways, characteristic reactivity, and significance as a building block for researchers in drug discovery and materials science.

## Molecular Structure and Chemical Identity

**3-Bromoquinolin-2-amine** is a heterocyclic aromatic compound. Its structure consists of a pyridine ring fused to a benzene ring, with a primary amine (-NH<sub>2</sub>) at the C2 position and a bromine atom at the C3 position. The presence of the electron-donating amino group and the electron-withdrawing, yet synthetically labile, bromine atom creates a unique electronic and reactive profile, making it a strategic intermediate for complex molecular synthesis.

Key Identifiers:

- Compound Name: **3-Bromoquinolin-2-amine**
- Synonyms: 2-Amino-3-bromoquinoline, 3-Bromo-2-quinolinamine[3]
- CAS Number: 36825-31-7[3][4][5][6]
- Molecular Formula: C<sub>9</sub>H<sub>7</sub>BrN<sub>2</sub>[3][5]

## Physicochemical and Spectroscopic Properties

The precise experimental determination of all physicochemical properties is not widely published; therefore, some values are computationally derived.

### Physicochemical Data Summary

Property	Value	Source
Molecular Weight	223.07 g/mol	[3][5]
Exact Mass	221.97926 g/mol	[3]
Topological Polar Surface Area	38.9 Å <sup>2</sup>	[3]
Hydrogen Bond Acceptor Count	2	[3]
Storage Conditions	2-8°C, Inert Atmosphere, Keep in Dark Place	[5]

## Spectroscopic Characterization

Unambiguous identification of **3-Bromoquinolin-2-amine** relies on a combination of modern spectroscopic techniques. The following sections describe the expected spectral features based on its structure and data from analogous compounds.

- <sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals in the aromatic region ( $\delta$  7.0-9.0 ppm) corresponding to the five protons on the quinoline core. The protons on the benzene portion of the ring system will exhibit characteristic splitting patterns (doublets, triplets). The primary amine protons (-NH<sub>2</sub>) would likely appear as a broad singlet,

the chemical shift of which is concentration and solvent-dependent. A key validation step involves D<sub>2</sub>O exchange, which would cause the disappearance of the N-H signal.[7]

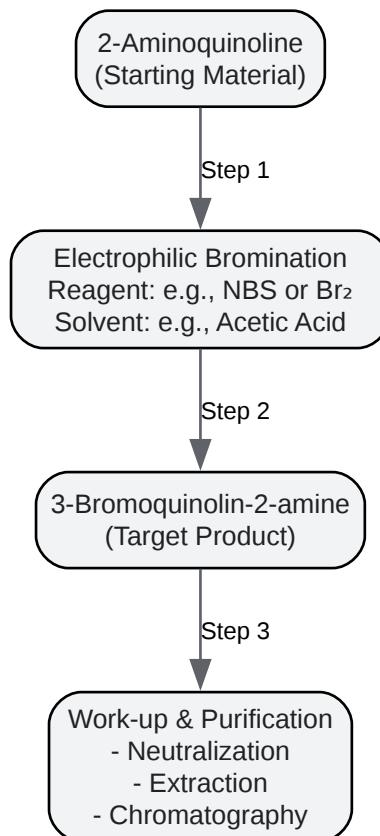
- <sup>13</sup>C NMR Spectroscopy: The proton-decoupled <sup>13</sup>C NMR spectrum should display nine unique signals for the nine carbon atoms of the quinoline skeleton. The carbon atom attached to the bromine (C3) would be significantly influenced, while the carbon bearing the amino group (C2) would also show a characteristic shift.
- Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. For **3-Bromoquinolin-2-amine**, the most characteristic feature would be a pair of N-H stretching absorption bands in the 3300-3500 cm<sup>-1</sup> region, which is typical for a primary amine.[7]
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The mass spectrum will exhibit a distinctive molecular ion (M<sup>+</sup>) peak cluster. Due to the natural isotopic abundance of bromine (<sup>79</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio), the spectrum will show two peaks of nearly equal intensity, [M]<sup>+</sup> and [M+2]<sup>+</sup>, separated by two mass units, which is a definitive signature for a monobrominated compound.[8]

## Synthesis and Reactivity

The strategic value of **3-Bromoquinolin-2-amine** lies in its dual reactivity, enabling sequential or orthogonal functionalization.

## Synthetic Approach

While multiple synthetic routes can be envisioned, a common and logical approach involves the direct bromination of 2-aminoquinoline. The amino group at the C2 position is an activating, ortho-, para-director. Therefore, direct electrophilic bromination is expected to favor substitution at the C3 position.



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Caption: Synthetic workflow for **3-Bromoquinolin-2-amine**.

## Illustrative Experimental Protocol (Electrophilic Bromination)

This protocol is a generalized procedure and should be optimized based on laboratory conditions and scale.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-aminoquinoline (1.0 eq.) in a suitable solvent such as glacial acetic acid.
- Reagent Addition: Cool the solution in an ice bath. Dissolve N-Bromosuccinimide (NBS) or bromine (1.05 eq.) in the same solvent and add it dropwise to the stirred solution of 2-aminoquinoline over 30 minutes. The rationale for dropwise addition at low temperature is to control the reaction rate and minimize potential side reactions or over-bromination.

- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed. This serves as a self-validating checkpoint for reaction completion.
- Work-up: Quench the reaction by pouring the mixture into a beaker of ice water. Neutralize the solution carefully with a base (e.g., saturated sodium bicarbonate solution) until effervescence ceases.
- Isolation and Purification: The crude product may precipitate out and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield pure **3-Bromoquinolin-2-amine**.

## Chemical Reactivity

- Reactions at the Amino Group: The primary amine at C2 is a potent nucleophile and can undergo a variety of transformations, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups.
- Reactions at the Bromo Group: The C-Br bond at the C3 position is a prime site for modern cross-coupling reactions. It readily participates in palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.<sup>[1]</sup> This versatility allows for the formation of C-C, C-N, and C-O bonds, providing access to a vast chemical space for drug discovery programs. Bromoquinolines are well-established precursors for synthesizing multifunctional quinoline derivatives.<sup>[9]</sup>

## Applications in Research and Drug Development

**3-Bromoquinolin-2-amine** is not typically an end-product but rather a high-value intermediate. Its utility is rooted in the strategic placement of its two functional groups.

- Scaffold for Medicinal Chemistry: The quinoline core is found in numerous FDA-approved drugs. By using **3-Bromoquinolin-2-amine** as a starting point, medicinal chemists can rapidly generate libraries of novel compounds for screening. Substituted quinolines have demonstrated a wide range of biological activities, including anticancer and antimicrobial properties.<sup>[2][9]</sup>

- Building Block for Functional Materials: The rigid, planar quinoline system has applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and chemical sensors. The functional handles on **3-Bromoquinolin-2-amine** allow it to be incorporated into larger polymeric or supramolecular structures.

## Safety, Handling, and Storage

While a specific safety data sheet (SDS) for **3-Bromoquinolin-2-amine** is not readily available, data from closely related compounds like 3-bromoquinoline and other aromatic amines should be used to guide handling procedures.

- Hazard Classification: Based on analogous compounds, **3-Bromoquinolin-2-amine** should be treated as harmful if swallowed, in contact with skin, or if inhaled. It is expected to cause skin and serious eye irritation.[10][11][12][13][14]
- Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10]
- First Aid Measures:
  - Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[12]
  - Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
  - Inhalation: Move the person to fresh air and keep them comfortable for breathing.[13]
  - Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. [10]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere and protected from light is recommended.[5]
- Incompatible Materials: Avoid contact with strong oxidizing agents.[10]

## Conclusion

**3-Bromoquinolin-2-amine** is a strategically important synthetic intermediate whose value is derived from the orthogonal reactivity of its amino and bromo functionalities. Its stable quinoline core, combined with these versatile synthetic handles, makes it a powerful building block for constructing complex molecules targeting a range of applications, from novel therapeutics to advanced functional materials. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers aiming to leverage the full potential of the quinoline scaffold.

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